Cas no 114501-07-4 (methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate)

Methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a methoxycarbonyl group at the 3-position and a (2-methoxyphenyl)amino moiety at the 2-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The methoxyphenyl and ester functionalities enhance its reactivity in nucleophilic and electrophilic transformations, facilitating further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic synthesis. The compound’s stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial-scale processes requiring precise functionalization of pyridine derivatives.
methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate structure
114501-07-4 structure
Product name:methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate
CAS No:114501-07-4
MF:C14H14N2O3
MW:258.272563457489
CID:3634243
PubChem ID:13898667

methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 2-[(2-methoxyphenyl)amino]-, methyl ester
    • methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate
    • 114501-07-4
    • Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate
    • SCHEMBL7278416
    • AKOS008017787
    • METHYL 2-[(2-METHOXYPHENYL)AMINO]PYRIDINE-3-CARBOXYLATE
    • EN300-28229875
    • Z53846550
    • methyl2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
    • Inchi: InChI=1S/C14H14N2O3/c1-18-12-8-4-3-7-11(12)16-13-10(14(17)19-2)6-5-9-15-13/h3-9H,1-2H3,(H,15,16)
    • InChI Key: VQVKGSQAHSFVSQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 258.10044231Da
  • Monoisotopic Mass: 258.10044231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.5Ų
  • XLogP3: 3.1

methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28229875-0.5g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 95.0%
0.5g
$397.0 2025-03-19
Enamine
EN300-28229875-0.05g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 95.0%
0.05g
$348.0 2025-03-19
Enamine
EN300-28229875-0.25g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 95.0%
0.25g
$381.0 2025-03-19
Enamine
EN300-28229875-5.0g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 95.0%
5.0g
$1199.0 2025-03-19
Enamine
EN300-28229875-1g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 90%
1g
$414.0 2023-09-09
Enamine
EN300-28229875-5g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 90%
5g
$1199.0 2023-09-09
1PlusChem
1P0296ZF-5g
methyl2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 90%
5g
$1544.00 2023-12-26
1PlusChem
1P0296ZF-1g
methyl2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 90%
1g
$574.00 2023-12-26
Enamine
EN300-28229875-10.0g
methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 95.0%
10.0g
$1778.0 2025-03-19
1PlusChem
1P0296ZF-250mg
methyl2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate
114501-07-4 90%
250mg
$533.00 2023-12-26

Additional information on methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate

Recent Advances in the Study of Methyl 2-(2-Methoxyphenyl)Aminopyridine-3-Carboxylate (CAS: 114501-07-4)

Methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate (CAS: 114501-07-4) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

The compound has been identified as a promising scaffold for the design of small-molecule inhibitors targeting specific protein kinases involved in various disease pathways. Recent publications have demonstrated its efficacy in modulating kinase activity, with particular emphasis on its role in inflammatory and oncogenic signaling. Structural-activity relationship (SAR) studies have further elucidated the importance of the methoxy and carboxylate functional groups in enhancing binding affinity and selectivity.

In addition to its kinase inhibitory properties, methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate has shown potential in the development of anti-inflammatory agents. Preclinical studies have reported its ability to suppress pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest its applicability in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Recent synthetic methodologies have also been optimized to improve the yield and purity of this compound. Advances in catalytic processes and green chemistry approaches have enabled more efficient production, facilitating its use in large-scale pharmaceutical applications. Furthermore, computational modeling studies have provided insights into its molecular interactions, aiding in the rational design of derivatives with enhanced pharmacological profiles.

In conclusion, methyl 2-(2-methoxyphenyl)aminopyridine-3-carboxylate (CAS: 114501-07-4) represents a versatile and valuable compound in medicinal chemistry. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its potential in addressing unmet medical needs. Continued research and development efforts are expected to further explore its therapeutic applications and optimize its clinical utility.

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